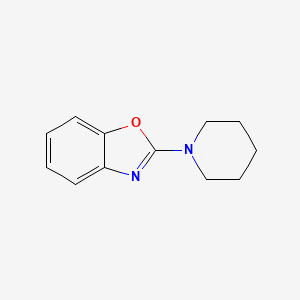

2-Piperidinobenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-4-8-14(9-5-1)12-13-10-6-2-3-7-11(10)15-12/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBQPJZYLMTSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062668 | |

| Record name | Benzoxazole, 2-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2851-09-4 | |

| Record name | 2-(1-Piperidinyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2851-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-(1-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-(1-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidinobenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOXAZOLE, 2-(1-PIPERIDINYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG64ANK4BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Piperidinobenzoxazole

Established Synthetic Pathways for Benzoxazole (B165842) Scaffolds

The construction of the benzoxazole ring system is a well-explored area of organic synthesis, with several established methods. These pathways often utilize readily available starting materials and proceed through various cyclization strategies.

2-Aminophenol (B121084) as a Precursor in Benzoxazole Synthesis

A cornerstone in benzoxazole synthesis is the use of 2-aminophenol as a key precursor. rsc.orgresearchgate.net This compound contains the requisite ortho-amino and hydroxyl functionalities, which are essential for the formation of the oxazole (B20620) ring fused to the benzene (B151609) ring. The general mechanism involves the condensation of 2-aminophenol with a suitable electrophile, followed by cyclization. researchgate.net

A variety of reagents can be reacted with 2-aminophenol to yield benzoxazoles, including:

Aldehydes rsc.orgresearchgate.net

Ketones researchgate.net

Carboxylic acids and their derivatives rsc.orgresearchgate.netpublish.csiro.au

Orthoesters researchgate.net

Isothiocyanates researchgate.net

The reaction conditions for these transformations can vary significantly, often requiring catalysts such as mineral acids, Lewis acids, or transition metals to facilitate the cyclization step. rsc.orgresearchgate.net

Transition Metal-Catalyzed Approaches to Benzoxazole Derivatives

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of benzoxazole derivatives, offering milder reaction conditions and broader substrate scope. sioc-journal.cnnitrkl.ac.in Various transition metals, including copper, palladium, iron, and nickel, have been successfully employed to catalyze the formation of the benzoxazole ring. nitrkl.ac.inbenthamdirect.comnih.govresearchgate.netnih.gov

Copper-catalyzed methods are particularly prevalent. For instance, copper(II) acetate (B1210297) monohydrate has been used to promote the oxidative coupling of o-aminophenol with aldehydes in a one-pot synthesis of 2-substituted benzoxazoles. benthamdirect.com Another approach involves the copper-catalyzed intramolecular O-arylation of ortho-haloanilides. benthamdirect.comnih.gov Palladium catalysts have been utilized for the one-pot direct synthesis of remotely C-H alkenylated 2-aryl benzoxazoles from amidophenols and electronically deficient olefins. nitrkl.ac.in Iron-catalyzed hydrogen transfer has also been developed for the redox condensation of o-hydroxynitrobenzenes with alcohols to provide a wide range of 2-substituted benzoxazoles. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis of Benzoxazoles

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for benzoxazoles. sioc-journal.cn These efforts aim to reduce the environmental impact of chemical processes by using less hazardous reagents, minimizing waste, and employing more efficient reaction conditions.

Key green approaches in benzoxazole synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. publish.csiro.ausioc-journal.cn

Use of water as a solvent: Water is a benign and environmentally friendly solvent for some benzoxazole syntheses. sioc-journal.cnrsc.org

Solvent-free reactions: Conducting reactions without a solvent can eliminate a significant source of waste. sioc-journal.cn

Use of reusable catalysts: Catalysts like samarium triflate and zinc sulfide (B99878) (ZnS) nanoparticles have been employed for the synthesis of benzoxazoles and can be recovered and reused. organic-chemistry.orgajgreenchem.com

One-pot reactions: Combining multiple synthetic steps into a single pot reduces the need for purification of intermediates and minimizes solvent usage. publish.csiro.aubenthamdirect.comresearchgate.netd-nb.infobeilstein-journals.org

A life cycle assessment (LCA) has been applied to evaluate the environmental profile of various routes to access 2-aryl benzoxazoles, ultimately demonstrating the superiority of continuous-flow technology in reducing environmental impact. rsc.org

Strategies for Incorporating Piperidine (B6355638) Moieties into Benzoxazole Structures

The introduction of a piperidine ring at the 2-position of the benzoxazole scaffold can be achieved through several synthetic strategies. One common method involves the reaction of a 2-chlorobenzoxazole (B146293) with piperidine. scribd.com In this nucleophilic substitution reaction, the piperidine nitrogen atom displaces the chlorine atom at the 2-position of the benzoxazole ring. This reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride generated. scribd.com

Another approach involves the condensation of 2-aminophenol with a piperidine-containing carboxylic acid, such as 4-piperidinecarboxylic acid, in the presence of a dehydrating agent like polyphosphoric acid at elevated temperatures. researchgate.net This method directly constructs the 2-(4-piperidinyl)benzoxazole derivative in a single step.

Recent Advances and Emerging Methodologies for 2-Substituted Benzoxazoles

The field of benzoxazole synthesis is continuously evolving, with new and improved methods being reported regularly. publish.csiro.auresearchgate.net These advancements often focus on increasing efficiency, expanding the substrate scope, and adhering to the principles of green chemistry.

One-Pot Synthesis Protocols

One-pot syntheses have gained significant traction as they offer a streamlined approach to complex molecules by avoiding the isolation of intermediates. benthamdirect.com Several one-pot methods for the synthesis of 2-substituted benzoxazoles have been developed.

A notable example is the direct synthesis from carboxylic acids and 2-aminophenol. publish.csiro.auresearchgate.net This can be achieved under metal- and solvent-free conditions using microwave irradiation or catalyzed by methanesulfonic acid where the acid chloride is generated in situ. publish.csiro.auresearchgate.net Another efficient one-pot procedure involves the oxidative coupling of aldehydes with o-aminophenol promoted by copper acetate monohydrate. benthamdirect.com Furthermore, triphenylbismuth (B1683265) dichloride has been used to promote the desulfurization of thioamides in a one-pot reaction with 2-aminophenols to afford 2-substituted benzoxazoles under mild conditions. d-nb.infobeilstein-journals.org

Catalyst-Free and Environmentally Benign Procedures

The development of synthetic routes that are both catalyst-free and environmentally benign is a significant goal in modern organic chemistry, aiming to reduce waste, avoid the use of toxic and expensive catalysts, and simplify reaction procedures. wisdomlib.orgrsc.org In the synthesis of 2-substituted benzoxazoles, including 2-piperidinobenzoxazole, several innovative methods have been explored that align with the principles of green chemistry. chula.ac.thsioc-journal.cn These approaches often utilize alternative energy sources like microwave irradiation or employ water as a solvent to promote reactions. rsc.orgresearchgate.net

One notable catalyst-free approach involves the direct coupling of 2-aminophenol with various carboxylic acids under microwave irradiation and solvent-free conditions. thieme-connect.com This method has been shown to be effective for a range of aliphatic, aromatic, and heteroaromatic carboxylic acids, providing good yields of the corresponding 2-substituted benzoxazoles. thieme-connect.com The reaction's compatibility with various functional groups, such as chloro, methoxy, and phenoxy groups, highlights its versatility. thieme-connect.com The primary advantage of this technique is the elimination of both a catalyst and a solvent, which significantly simplifies the work-up procedure and reduces environmental impact. thieme-connect.com

Water, as an environmentally benign solvent, has also been successfully employed in the synthesis of 2-aminobenzoxazoles. rsc.org Tandem reactions of isothiocyanates with 2-aminophenols proceed efficiently in water, showing a significant rate acceleration compared to conventional volatile organic solvents. rsc.org This method is advantageous due to its high efficiency, the use of readily available starting materials, and its simple and practical experimental procedures. rsc.org

Electrochemical methods offer another green and catalyst-free alternative. rsc.org The synthesis of 2-aminobenzoxazoles from 2-aminophenols and isothiocyanates can be achieved in a one-pot fashion using an electrochemical approach. chula.ac.thrsc.org This process can be carried out in an undivided electrochemical cell, often using a mixture of water and ethanol (B145695) as the solvent, and can proceed without the need for external supporting electrolytes or bases. chula.ac.thrsc.org The mechanism is believed to involve an iodide-mediated electrolysis. chula.ac.th

The following table summarizes the research findings for these catalyst-free and environmentally benign procedures for the synthesis of related benzoxazole structures.

Table 1: Catalyst-Free and Environmentally Benign Synthesis of Benzoxazole Derivatives

| Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminophenol, Carboxylic Acids | Microwave, Solvent-Free | 2-Substituted Benzoxazoles | Good | thieme-connect.com |

| Isothiocyanates, 2-Aminophenols | Water | 2-Aminobenzoxazoles | Good | rsc.org |

| 2-Aminophenols, Isothiocyanates | Electrochemical, EtOH/H₂O | 2-Aminobenzoxazoles | Moderate to Good | chula.ac.thrsc.org |

These methodologies demonstrate a significant shift towards more sustainable synthetic practices in the preparation of benzoxazole derivatives. By eliminating the need for traditional catalysts and hazardous organic solvents, these approaches not only reduce the environmental footprint but also often lead to simplified reaction setups and purification processes.

Advanced Characterization Techniques for 2 Piperidinobenzoxazole

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules like 2-Piperidinobenzoxazole. By probing the interaction of the molecule with electromagnetic radiation, various spectroscopic methods can reveal detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. rsc.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides data on the chemical environment of each atom, their connectivity, and spatial relationships. rsc.orgwikipedia.org

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the benzoxazole (B165842) ring and the piperidine (B6355638) ring. The aromatic protons on the benzene (B151609) portion of the benzoxazole core would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the piperidine ring would generate signals in the upfield region, with the protons adjacent to the nitrogen atom (α-protons) being shifted further downfield compared to the other methylene (B1212753) (β and γ) protons due to the deshielding effect of the nitrogen. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. researchgate.net The spectrum would feature signals for the aromatic carbons of the benzoxazole ring, including the characteristic signal for the C2 carbon attached to both the oxygen and the two nitrogen atoms, which would be significantly downfield. guidechem.com The aliphatic carbons of the piperidine ring would appear in the upfield region of the spectrum. nih.govnp-mrd.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzoxazole Aromatic C-H | 7.0 - 7.8 | 110 - 152 |

| Benzoxazole C2 (O-C=N) | - | ~160 |

| Piperidine α-CH₂ (next to N) | 3.5 - 3.8 | 45 - 55 |

| Piperidine β-CH₂ | 1.6 - 1.8 | 25 - 30 |

| Piperidine γ-CH₂ | 1.5 - 1.7 | 23 - 27 |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational modes. mlsu.ac.inlibretexts.org When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique "fingerprint." libretexts.orgathabascau.ca

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. These include:

C-H stretching: Aliphatic C-H stretches from the piperidine ring would appear just below 3000 cm⁻¹, while aromatic C-H stretches from the benzoxazole ring would be found just above 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond within the oxazole (B20620) ring would produce a strong absorption band in the region of 1630-1680 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

C-O stretching: The C-O-C ether linkage within the benzoxazole ring would show a strong band, typically around 1200-1250 cm⁻¹.

C-N stretching: The carbon-nitrogen single bond of the piperidine amine would absorb in the 1020-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.com While strongly polar bonds like carbonyls give strong IR signals, non-polar bonds with easily polarizable electron clouds, such as C=C bonds, tend to produce strong Raman signals. americanpharmaceuticalreview.com

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=N (Oxazole) | Stretching | 1630 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1200 - 1250 |

| C-N (Amine) | Stretching | 1020 - 1250 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition. jchemrev.comrsc.org For this compound (C₁₂H₁₄N₂O), the calculated molecular weight is approximately 202.25 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can determine the mass with high precision (e.g., 202.110613074 Da), which helps to confirm the molecular formula. nih.govrsc.org

Upon ionization, typically through electron impact (EI), the molecule can fragment in predictable ways. arizona.edu The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, likely fragmentation pathways could include:

Loss of the piperidine ring.

Alpha-cleavage adjacent to the piperidine nitrogen.

Fragmentation of the benzoxazole ring system.

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O | nih.gov |

| Average Molecular Weight | 202.25 g/mol | nih.gov |

| Exact Mass | 202.110613074 Da | nih.gov |

| Predicted Key Fragments | [M-C₅H₁₀N]⁺, [C₇H₅NO]⁺ |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. bspublications.netelte.hu The benzoxazole moiety in this compound contains a conjugated π-electron system, which is expected to absorb UV light. libretexts.org The primary electronic transitions are typically π→π* and n→π*. elte.hu The piperidine group, acting as an auxochrome, can influence the position and intensity of these absorption bands. The electronic spectrum is also sensitive to the solvent polarity. uobabylon.edu.iq

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. horiba.comcore.ac.uk Not all molecules that absorb UV light are fluorescent. For a molecule to fluoresce, it must have a rigid, planar structure and a conjugated system. The benzoxazole ring system suggests that this compound may exhibit fluorescence. An emission spectrum is obtained by exciting the molecule at a fixed wavelength (typically the λmax from the UV-Vis spectrum) and scanning the emitted wavelengths. horiba.com The difference between the excitation and emission maxima is known as the Stokes shift.

Table 4: Expected Spectroscopic Properties of this compound in the UV-Visible Region

| Parameter | Expected Characteristics |

|---|---|

| Principal Transitions | π→π, n→π |

| Expected λmax | ~270-300 nm (due to the benzoxazole chromophore) |

| Solvent Effects | Potential for solvatochromic shifts (red or blue shifts depending on solvent polarity) |

| Fluorescence | Possible, given the aromatic heterocyclic structure |

Advanced Analytical Separation Techniques

To analyze this compound in complex mixtures or to assess its purity, advanced separation techniques are essential. Liquid chromatography is the most common approach for non-volatile organic compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. phenomenex.comtorontech.com A typical HPLC analysis of this compound would involve a reversed-phase column (e.g., C18), where the stationary phase is non-polar, and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. pjoes.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities. nih.gov Detection is commonly performed using a UV-Vis detector set to a wavelength where the compound absorbs strongly. pjoes.com

Ultra-High-Pressure Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm) and operates at much higher pressures. phenomenex.comhplc.eu This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. americanpharmaceuticalreview.comscirp.org A UHPLC method for this compound would allow for rapid purity checks and quantitative analysis, which is highly advantageous in research and quality control settings. hplc.eu

Table 5: Exemplary HPLC/UHPLC Method Parameters for this compound Analysis

| Parameter | HPLC Condition | UHPLC Condition |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, <2 µm |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at λmax | UV at λmax |

| Column Temperature | Ambient or 30-40 °C | 40-50 °C |

| Injection Volume | 10-20 µL | 1-5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. dtic.mil In the analysis of this compound, GC-MS serves as a definitive method for both qualitative and quantitative assessment.

The process begins when the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. libretexts.org The separation of this compound from any impurities or other components in the mixture is based on its volatility and interaction with the column's stationary phase. The time it takes for the compound to pass through the column to the detector is known as its retention time, a characteristic value under specific chromatographic conditions.

Upon exiting the GC column, the isolated this compound molecules enter the mass spectrometer. Here, they are bombarded with electrons (typically in Electron Ionization or EI mode), causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that acts as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight, confirming its presence. Furthermore, the fragmentation pattern provides structural confirmation. Characteristic fragments would likely arise from the cleavage of the piperidine ring and the stable benzoxazole core.

Table 1: Expected Key Mass Fragments for this compound in GC-MS Analysis

| Fragment Description | Proposed Structure | Expected m/z Ratio |

|---|---|---|

| Molecular Ion | [C₁₂H₁₄N₂O]⁺ | 202.25 |

| Loss of C₄H₈ from Piperidine | [C₈H₆N₂O]⁺ | 146.14 |

| Benzoxazole Cation | [C₇H₄NO]⁺ | 118.11 |

Note: This table represents a theoretical fragmentation pattern based on the compound's structure. Actual results depend on specific analysis conditions.

Comprehensive Multi-dimensional Chromatography Systems

For highly complex samples where single-dimension GC-MS may not provide adequate separation, comprehensive multi-dimensional chromatography systems, such as comprehensive two-dimensional gas chromatography (GC×GC), offer significantly enhanced resolving power. nih.gov This technique is particularly valuable for isolating this compound from a matrix containing structurally similar compounds or a high number of background constituents.

In a GC×GC system, two columns with different stationary phase selectivities are coupled together. nih.gov The entire sample undergoes separation in two distinct stages. mdpi.com Typically, a nonpolar column is used in the first dimension (¹D) for a primary separation based on boiling point, while a polar column is used in the second dimension (²D) to further separate components based on polarity. nih.gov A critical component, the modulator, is situated between the two columns. It traps, concentrates, and periodically re-injects small fractions of the effluent from the first column into the second, much shorter column for a rapid, secondary separation. nih.gov

This process generates a structured, two-dimensional chromatogram where chemically related compounds often appear in distinct patterns, simplifying identification. The result is an order-of-magnitude increase in peak capacity compared to conventional GC, allowing for the resolution of co-eluting peaks and a more accurate analysis of the target compound. nih.gov While specific studies on the GCxGC analysis of this compound are not prevalent in the literature, the technique's advantages make it an ideal choice for challenging analytical scenarios.

Table 2: Comparison of 1D-GC and Comprehensive GC×GC for Analysis

| Feature | 1D Gas Chromatography (1D-GC) | Comprehensive 2D Gas Chromatography (GC×GC) |

|---|---|---|

| Separation | Single column separation | Two coupled columns with different selectivities nih.gov |

| Peak Capacity | Lower; prone to co-elution in complex mixtures | An order of magnitude higher than 1D-GC nih.gov |

| Chromatogram | One-dimensional plot of intensity vs. time | Two-dimensional contour plot with structured patterns |

| Sensitivity | Standard | Enhanced due to peak focusing in the modulator |

| Sample Type | Suitable for simple to moderately complex mixtures | Ideal for highly complex samples (e.g., environmental, food, metabolomics) nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous proof of a molecule's connectivity and conformation in the solid state. The process involves directing a beam of X-rays onto a high-quality single crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic positions, bond lengths, and bond angles are determined.

For this compound, a single-crystal X-ray diffraction analysis would provide invaluable data on its molecular architecture. It would confirm the planarity of the benzoxazole ring system and determine the conformation of the attached piperidine ring (e.g., a chair conformation). Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure.

While a search of publicly available crystallographic databases did not yield a complete, published crystal structure for the parent compound this compound, the analysis of related derivatives demonstrates the power of this technique. For instance, studies on other heterocyclic compounds, such as substituted benzodiazepin-2-ones, have utilized X-ray crystallography to confirm stereochemistry and analyze intermolecular interactions through methods like Hirshfeld surface analysis. A similar analysis of this compound would provide the ultimate confirmation of its structure and solid-state behavior.

Table 3: Required Crystallographic Data from a Hypothetical Analysis of this compound

| Parameter | Description |

|---|---|

| Chemical Formula | C₁₂H₁₄N₂O |

| Formula Weight | 202.25 g/mol |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c) would be identified. |

| Unit Cell Dimensions | Precise measurements of the cell axes (a, b, c) and angles (α, β, γ). |

| Volume (V) | The volume of the unit cell, calculated from its dimensions. |

| Z | The number of molecules per unit cell. |

| Bond Lengths/Angles | Exact distances between bonded atoms and angles between adjacent bonds. |

| Intermolecular Interactions | Identification of any hydrogen bonds, π-π stacking, or other non-covalent forces. |

Computational Chemistry and Theoretical Investigations of 2 Piperidinobenzoxazole

Quantum Chemical Studies

Quantum chemical studies delve into the electronic behavior of 2-Piperidinobenzoxazole, providing a fundamental understanding of its intrinsic properties. These methods are crucial for predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can predict various properties, including molecular geometries, vibrational frequencies, and electronic properties. For benzoxazole (B165842) derivatives, DFT is employed to understand their structural parameters and chemical reactivity.

DFT studies on related benzoxazole compounds reveal insights into bond lengths, bond angles, and dihedral angles. These calculations help in understanding the molecule's three-dimensional conformation. The electronic properties derived from DFT, such as the distribution of electron density, are instrumental in predicting how the molecule will interact with other chemical species. The reactivity of this compound can be assessed through DFT by calculating reactivity descriptors. These descriptors help in identifying the sites within the molecule that are most likely to participate in chemical reactions.

Below is a table illustrating typical data obtained from DFT calculations for a series of 2-substituted benzoxazole derivatives, which are structurally analogous to this compound.

| Compound | Functional/Basis Set | Dipole Moment (Debye) | Total Energy (Hartree) |

| 2-Methylbenzoxazole | B3LYP/6-31G(d) | 1.85 | -438.9 |

| 2-Phenylbenzoxazole | B3LYP/6-31G(d) | 2.10 | -631.2 |

| 2-Aminobenzoxazole | B3LYP/6-31G(d) | 2.54 | -454.7 |

This table is illustrative and compiled from typical values for related compounds to demonstrate the type of data generated from DFT studies.

Ab Initio Methods for High-Accuracy Electronic Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data in the calculations. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate electronic calculations.

For complex molecules like this compound, ab initio calculations can be computationally intensive but offer a high level of theoretical accuracy. They are often used as a benchmark to validate the results obtained from more computationally efficient methods like DFT. These high-accuracy calculations are particularly important for determining precise energetic properties and understanding subtle electronic effects that may govern the molecule's behavior.

Molecular Orbital Analysis (HOMO-LUMO, Charge Density Distribution)

Molecular orbital analysis provides critical information about the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For benzoxazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions.

The charge density distribution, often visualized through molecular electrostatic potential (MEP) maps, illustrates the regions of positive and negative electrostatic potential on the molecule's surface. uni-muenchen.delibretexts.org Red-colored regions in an MEP map indicate areas of negative potential, which are prone to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. uni-muenchen.de

The following table presents representative HOMO, LUMO, and energy gap values for a selection of 2-substituted benzoxazole compounds, calculated using DFT. semanticscholar.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-chlorophenyl)-benzoxazole | -5.74 | -1.58 | 4.16 |

| 2-phenyl-benzoxazole | -5.61 | -1.33 | 4.28 |

| 2-(2-hydroxynaphtalen-1-yl)-benzoxazole | -5.42 | -1.62 | 3.80 |

This table is based on data for analogous compounds to illustrate the application of molecular orbital analysis. semanticscholar.org

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with biological macromolecules, which is particularly relevant in the context of drug discovery.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates. nih.gov

For this compound, molecular docking studies can be performed to predict its binding affinity and mode of interaction with various protein targets. The process involves generating a three-dimensional structure of the ligand and docking it into the active site of the receptor. The docking algorithm then samples different conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity.

Docking studies on similar benzoxazole derivatives have been conducted to explore their potential as inhibitors of various enzymes. nih.govresearchgate.net These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. rsc.org

The table below shows hypothetical docking scores for this compound and related compounds against a generic protein kinase target to illustrate the output of such studies.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Lys72, Leu134, Asp184 |

| 2-Morpholinobenzoxazole | -8.2 | Lys72, Val80, Asp184 |

| 2-Anilinobenzoxazole | -7.9 | Tyr133, Asp184, Phe185 |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes, stability, and dynamic behavior of molecules like this compound in a simulated environment, such as in solution or bound to a protein. rsc.org

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable three-dimensional structures and the energy barriers between them. acs.org When applied to a ligand-protein complex identified through molecular docking, MD simulations can assess the stability of the binding pose and provide a more detailed picture of the intermolecular interactions over time. rsc.org This can help in refining the understanding of the binding mechanism and in improving the design of more potent inhibitors.

Predictive Computational Methodologies

In modern drug discovery, predictive computational methodologies are indispensable for the early-stage evaluation of new chemical entities. These in silico approaches allow for the high-throughput screening of compounds to estimate their biological activity and pharmacokinetic profiles, thereby reducing the time and resources required for experimental studies. For novel heterocyclic compounds like this compound, these theoretical investigations provide crucial insights into their potential as therapeutic agents.

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. In silico SAR, particularly through Quantitative Structure-Activity Relationship (QSAR) models, has become a powerful predictive tool. researchgate.netgoodreads.com QSAR models are mathematical representations that link the structural or physicochemical properties of a series of compounds to their activities. nih.gov

The process involves generating a dataset of this compound analogues and calculating various molecular descriptors for each. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D (e.g., molecular surface area). Statistical methods such as Multiple Linear Regression (MLR) are then employed to build a model that can predict the activity of new, unsynthesized derivatives. nih.gov

For a hypothetical series of this compound derivatives, a QSAR model might identify key structural features essential for a specific biological effect. For instance, substitutions on the piperidine (B6355638) ring or the benzoxazole core could be analyzed to determine their impact on activity. The model could reveal that specific electronic properties (e.g., electron-withdrawing groups at a certain position) or steric factors are critical for enhancing the desired biological response.

Table 1: Hypothetical QSAR Data for this compound Derivatives This table presents illustrative data for a set of hypothetical this compound derivatives, correlating calculated molecular descriptors with predicted biological activity. Such models help in prioritizing synthetic efforts towards more potent compounds.

| Compound ID | Substitution (R) | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

| PBO-01 | H | 216.28 | 3.1 | 25.0 | 5.2 |

| PBO-02 | 4-Fluoro (Piperidine) | 234.27 | 3.3 | 25.0 | 3.8 |

| PBO-03 | 5-Chloro (Benzoxazole) | 250.72 | 3.8 | 25.0 | 2.1 |

| PBO-04 | 4-Methoxy (Piperidine) | 246.31 | 2.9 | 34.2 | 7.5 |

| PBO-05 | 6-Nitro (Benzoxazole) | 261.27 | 3.0 | 67.8 | 1.5 |

In Silico ADMET Prediction for Pharmacokinetic Profiling (Excluding Clinical Data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of computational drug design, aiming to forecast the pharmacokinetic properties of a compound. researchgate.net These predictive models are built using large datasets of experimentally determined properties and employ various machine learning and statistical techniques to establish relationships between chemical structures and ADMET characteristics. researchgate.net

Computational models for absorption and distribution predict how a compound is likely to be taken up by the body and where it will travel. Key parameters often modeled include human intestinal absorption (HIA) and permeability across biological barriers like the intestinal epithelium (modeled by Caco-2 cell permeability) and the blood-brain barrier (BBB). nih.govnih.gov

For this compound, in silico tools would calculate physicochemical properties such as LogP, topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors to predict its passive diffusion. nih.gov Models based on these descriptors can classify the compound as having high or low intestinal absorption. raco.cat Similarly, specific QSAR models or machine learning algorithms trained on BBB penetration data can predict whether this compound is likely to enter the central nervous system. mdpi.com

Table 2: Predicted Absorption and Distribution Parameters for this compound This interactive table displays hypothetical in silico predictions for key pharmacokinetic parameters related to the absorption and distribution of the parent compound, this compound. These predictions are vital for assessing its potential for oral bioavailability and CNS effects.

| Parameter | Prediction Model | Predicted Value/Class | Interpretation |

| Human Intestinal Absorption (HIA) | QSPR | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability (logPapp) | Machine Learning | -4.8 cm/s | Indicates high permeability across the intestinal epithelium. nih.gov |

| Blood-Brain Barrier (BBB) Permeation | SVM Model | BBB+ (Permeable) | Compound is predicted to cross the BBB. |

| P-glycoprotein Substrate | Classification | Non-substrate | Not likely to be subject to efflux by P-gp transporters. |

Predicting a compound's metabolic fate is crucial for understanding its half-life and potential for forming active or toxic metabolites. In silico metabolism models primarily focus on identifying the sites of metabolism (SOM) mediated by cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism. nih.govnih.gov These models use approaches ranging from ligand-based methods that identify susceptible functional groups to structure-based methods involving docking into CYP enzyme active sites. nih.govsciforum.net

For this compound, computational models would analyze the molecule to predict which atoms are most likely to undergo oxidative metabolism. news-medical.net The piperidine ring and the aromatic benzoxazole system are potential targets for hydroxylation. The models can rank these potential sites, guiding chemical modifications to enhance metabolic stability. news-medical.net

Predictive models for excretion often focus on interactions with renal transporters, such as the organic cation transporters (OCTs), which are crucial for the elimination of cationic drugs. drugbank.comnih.gov Given its basic piperidine nitrogen, this compound could be a substrate for such transporters, and in silico models can predict the likelihood of this interaction. nih.gov

Table 3: Predicted Metabolic and Excretory Profile of this compound The following table provides a hypothetical summary of the predicted metabolic liabilities and excretion pathways for this compound, based on common in silico models.

| Parameter | Prediction Model | Prediction | Implication |

| Cytochrome P450 Inhibition | Ligand-based QSAR | Inhibitor of CYP2D6 | Potential for drug-drug interactions. |

| Site of Metabolism (SOM) | Quantum Mechanics/ML | C4-position of piperidine ring | Most probable site of Phase I hydroxylation. |

| Major Metabolizing Isoform | Categorical Model | CYP3A4, CYP2D6 | Indicates primary enzymes responsible for clearance. news-medical.net |

| Renal Organic Cation Transporter | Classification | Substrate | Suggests active renal secretion as a likely excretion pathway. drugbank.com |

Computational toxicology aims to predict the potential toxicity of chemicals based on their structure, avoiding the need for extensive animal testing. ceon.rs These models are typically trained on large datasets from standard toxicological assays. ceon.rs

A key endpoint is mutagenicity, often predicted using models for the bacterial reverse mutation (Ames) test. nih.govacs.org These models identify structural alerts—specific chemical fragments known to be associated with mutagenicity—within the molecule. acs.org For this compound, the presence of aromatic and heterocyclic systems would be analyzed for any such alerts. Other important predictions include carcinogenicity, based on statistical models derived from rodent bioassays, and cardiotoxicity, often assessed by predicting blockade of the hERG potassium channel.

Table 4: Hypothetical In Silico Toxicity Predictions for this compound This table outlines the predicted toxicological endpoints for this compound from various computational models. These predictions are used for early-stage hazard identification.

| Toxicity Endpoint | Prediction Model | Predicted Outcome |

| Ames Mutagenicity | Structural Alerts/QSAR | Non-mutagenic researchgate.net |

| Carcinogenicity (Rodent) | Statistical Model | Negative |

| hERG Blockade | QSAR Classification | Low Risk |

| Hepatotoxicity | Machine Learning | Low Probability |

Molecular Mechanisms and Biological Target Interactions of 2 Piperidinobenzoxazole Derivatives

Investigation of Molecular Interaction Profiles with Biological Macromolecules

The biological activity of 2-piperidinobenzoxazole derivatives is fundamentally governed by their ability to form stable, non-covalent complexes with protein targets. Molecular modeling and docking studies have been instrumental in elucidating these interaction profiles. A predominant interaction observed across multiple targets is driven by hydrophobic and π-stacking forces. nih.gov For instance, in the active site of cholinesterase enzymes, the aromatic benzoxazole (B165842) core and the piperidine (B6355638) ring engage in hydrophobic interactions with non-polar amino acid residues. nih.gov

Furthermore, hydrogen bonding plays a critical role in orienting the ligand within the binding pocket and contributing to affinity. Docking studies of benzoxazole-piperidine derivatives within the cyclooxygenase-2 (COX-2) active site revealed key hydrogen bond interactions with the side chains of residues such as Arginine-120 and Tyrosine-355. nih.gov The specific geometry and electronic properties of the substituents on both the benzoxazole and piperidine rings dictate the nature and strength of these interactions, providing a basis for the structure-activity relationships observed.

Elucidation of Signaling Pathway Modulation at the Molecular Level

Derivatives of this compound can exert profound effects on cellular function by modulating key signaling pathways. This modulation is often a direct consequence of their interaction with and inhibition of upstream regulatory proteins, such as receptor tyrosine kinases.

Certain benzoxazole-appended piperidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netnih.govnih.gov Inhibition of these receptors blocks the initiation of downstream cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and angiogenesis. The molecular consequence of this pathway inhibition is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov This has been experimentally verified through the observed accumulation of cells in the Pre-G1 phase of the cell cycle and a significant, multi-fold increase in the levels of executioner caspases, such as caspase-3 and caspase-9, in cancer cell lines treated with these compounds. researchgate.netnih.govnih.gov

Enzymatic Inhibition and Activation Studies at the Molecular Level

A significant body of research has focused on this compound derivatives as potent and often selective enzyme inhibitors. These compounds have shown inhibitory activity against several key enzyme families implicated in neurodegenerative and inflammatory diseases.

One of the most well-characterized targets is Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine (B1211576). Piperidinyl-substituted benzoxazoles have been developed as highly potent and selective MAO-B inhibitors, with some derivatives exhibiting IC₅₀ values in the low nanomolar range. nih.govresearchgate.net Kinetic studies have demonstrated that these compounds can act as competitive and reversible inhibitors of MAO-B. researchgate.net

Another critical area of investigation is the inhibition of cholinesterases. Benzoxazole derivatives have been reported as powerful inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the pathology of Alzheimer's disease. nih.govmdpi.com Certain compounds show a preference for AChE inhibition, with activities reaching the nanomolar level. mdpi.com Enzyme kinetics have characterized the mechanism for some analogs as mixed-type inhibition. mdpi.com

Furthermore, these scaffolds have been successfully adapted to target enzymes involved in cancer and inflammation, including EGFR and COX-2. nih.govresearchgate.netnih.gov

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Notes | Reference |

|---|---|---|---|---|

| Indole-Substituted Benzoxazole | MAO-B | 28 nM | Selective over MAO-A; Reversible inhibition. | nih.gov |

| Piperidinyl-Substituted Benzoxazole | MAO-B | ~50 nM - 1 µM | High selectivity over MAO-A. | researchgate.net |

| 4-(Naphtho[1,2-d] nih.govmdpi.comoxazol-2-yl)benzene-1,3-diol | AChE | 58 nM | Mixed-type inhibition. | mdpi.com |

| Phenyl Benzoxazole Derivative (Compound 34) | AChE | 363 nM | Competitive inhibition. | nih.gov |

| Benzo[d]oxazole Derivative (Compound 6a) | AChE | 1.03 µM | - | nih.gov |

| Benzo[d]oxazole Derivative (Compound 6a) | BChE | 6.6 µM | - | nih.gov |

| Benzoxazole-Appended Piperidine (Compound 4d) | EGFR | 80 nM | More potent than Erlotinib (110 nM). | nih.gov |

| Benzoxazole-Appended Piperidine (Compound 7h) | EGFR | 90 nM | More potent than Erlotinib (110 nM). | nih.gov |

Receptor Binding and Ligand Affinity Characterization

Derivatives based on the this compound framework have been engineered as high-affinity ligands for various receptors in the central nervous system (CNS). Radioligand binding assays have been employed to quantify their affinity (Ki) and selectivity for specific receptor subtypes.

A series of 2(3H)-benzoxazolone derivatives bearing piperidinoalkyl side chains demonstrated exceptionally high affinity for sigma-1 (σ₁) receptors, which are implicated in neurotransmission and neuroprotection. nih.gov One lead compound emerged as a potent σ₁ receptor ligand with a Ki value of 0.6 nM and displayed a 29-fold selectivity over the σ₂ receptor subtype. nih.gov

This scaffold has also been optimized to create multi-target ligands for potential use in treating psychosis. nih.gov Specific derivatives exhibit a desirable polypharmacological profile, combining high affinities for dopamine D₂ receptors with serotonin (B10506) 5-HT₁A and 5-HT₂A receptors. nih.gov This multi-receptor interaction profile is a key strategy in the development of modern atypical antipsychotics. The benzoylpiperidine fragment, in particular, has been identified as a privileged structure for achieving high affinity at 5-HT₂A and D₂ receptors. mdpi.com

| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| 3-(1-Piperidinoethyl)-6-propylbenzothiazolin-2-one | Sigma-1 (σ₁) | 0.6 nM | 29-fold over Sigma-2 | nih.gov |

| 3-(1-Piperidinopropyl)-6-propanoylbenzothiazolin-2-one | Sigma-1 (σ₁) | 2.3 nM | 87-fold over Sigma-2 | nih.gov |

| 3-(1-Piperidinopropyl)-6-propanoylbenzoxazolin-2-one | Sigma-1 (σ₁) | 8.5 nM | 58-fold over Sigma-2 | nih.gov |

| Benzoxazole-Piperidine Derivative (Compound 29) | Dopamine D₂ | High Affinity | Part of a multi-target profile. | nih.gov |

| Benzoxazole-Piperidine Derivative (Compound 29) | Serotonin 5-HT₁A | High Affinity | Part of a multi-target profile. | nih.gov |

| Benzoxazole-Piperidine Derivative (Compound 29) | Serotonin 5-HT₂A | High Affinity | Part of a multi-target profile. | nih.gov |

Structural Basis of Biological Activity through Ligand-Receptor Complex Analysis

Understanding the three-dimensional arrangement of a ligand within its receptor's binding site is crucial for explaining its biological activity and for guiding rational drug design. While X-ray crystallography of co-complexes provides the highest resolution view, in silico molecular docking studies have offered significant insights into the structural basis of activity for this compound derivatives.

Docking analyses of anti-inflammatory benzoxazole-piperidine compounds in the COX-2 active site have shown that the ligand orients itself to form specific, stabilizing interactions. nih.gov The propanamide linker, for example, allows the terminal piperidine group to access one region of the active site while the benzoxazole core occupies another. The activity of these compounds is attributed to crucial hydrogen bonds formed between the ligand and key residues like Tyr-355 and Arg-120, which anchor the molecule in a favorable conformation for inhibition. nih.gov Similarly, docking of derivatives into the EGFR kinase domain has confirmed that potent inhibitors achieve favorable binding affinities through a combination of hydrophobic and hydrogen bond interactions within the ATP-binding pocket. researchgate.netnih.gov These computational models provide a structural hypothesis for the observed potency and selectivity, enabling further structure-activity relationship (SAR) optimization. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.